molecular formula C10H7FN2O4 B8174584 2,5-Dioxopyrrolidin-1-yl 6-fluoronicotinate

2,5-Dioxopyrrolidin-1-yl 6-fluoronicotinate

Cat. No.: B8174584
M. Wt: 238.17 g/mol
InChI Key: ZUVWJRFFWKVTJN-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 6-fluoronicotinate is a chemical compound that belongs to the class of pyrrolidinone derivatives It is characterized by the presence of a fluorine atom attached to the nicotinate moiety, which imparts unique chemical and biological properties to the compound

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-fluoropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O4/c11-7-2-1-6(5-12-7)10(16)17-13-8(14)3-4-9(13)15/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVWJRFFWKVTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 6-fluoronicotinate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoronicotinic acid and 2,5-dioxopyrrolidin-1-yl derivatives.

    Coupling Reaction: The key step in the synthesis is the coupling reaction between 6-fluoronicotinic acid and 2,5-dioxopyrrolidin-1-yl derivatives. This reaction is often carried out in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired ester bond.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures. The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 6-fluoronicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the nicotinate moiety can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and pyrrolidinone derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis is often performed using hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

    Substitution Reactions: The major products are substituted derivatives of this compound, depending on the nucleophile used.

    Hydrolysis: The major products are 6-fluoronicotinic acid and 2,5-dioxopyrrolidin-1-yl derivatives.

    Oxidation and Reduction: The major products vary based on the specific oxidation or reduction reaction performed.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 6-fluoronicotinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 6-fluoronicotinate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in various physiological processes . This inhibition leads to the modulation of neuronal excitability and has potential therapeutic implications for conditions such as epilepsy and neuropathic pain.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxopyrrolidin-1-yl derivatives: These compounds share the pyrrolidinone core structure and exhibit similar chemical reactivity.

    6-Fluoronicotinic acid derivatives: Compounds with the 6-fluoronicotinic acid moiety exhibit similar biological activities and chemical properties.

Uniqueness

2,5-Dioxopyrrolidin-1-yl 6-fluoronicotinate is unique due to the combination of the pyrrolidinone and fluoronicotinate moieties, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications.

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